molecular formula C24H32N2O4 B1235689 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide CAS No. 363628-88-0

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide

Cat. No.: B1235689
CAS No.: 363628-88-0
M. Wt: 412.5 g/mol
InChI Key: ZCYOBMASPXQBSZ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is known for its role as a potent and selective inhibitor of glycine transporter 2 (GlyT-2). This compound interacts with GlyT-2 with high affinity, inhibiting its function and thereby modulating glycine levels in the synaptic cleft . The interaction is highly selective, with minimal effects on other glycine transporters such as GlyT-1 . This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neuropathic pain.

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting GlyT-2, this compound increases the concentration of glycine in the synaptic cleft, enhancing glycinergic neurotransmission . This modulation of neurotransmitter levels can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The increased glycine levels can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GlyT-2 transporter. This binding inhibits the reuptake of glycine into presynaptic neurons, thereby increasing its availability in the synaptic cleft . The inhibition is practically irreversible due to the tight-binding nature of the compound, which necessitates careful dosage management to avoid acute toxicity . This mechanism of action highlights the compound’s potential as a therapeutic agent for modulating glycinergic neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is brain-penetrant, with a free brain/plasma ratio of 0.53 observed 35 minutes post-administration in mice . Its high affinity and potent inhibition of GlyT-2 result in sustained effects on glycine levels and neurotransmission. Due to its tight-binding nature, suboptimal dosages should be applied in vivo to allow low target occupancy and minimize acute toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of diabetic neuropathic pain, the compound exhibits high in vivo efficacy with an ED50 ranging from 0.07 to 0.16 mg/kg when administered intravenously . At higher doses, the compound’s tight-binding nature can lead to acute toxicity, necessitating careful dosage management to achieve therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactorsUnderstanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s brain-penetrant nature allows it to effectively modulate glycinergic neurotransmission in the central nervous system . Its distribution within the brain and other tissues is a key factor in its efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Biological Activity

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as ORG 25543, is a synthetic compound belonging to the benzamide class. Its unique structure and functional groups contribute to its biological activity, particularly as a selective antagonist of the Glycine Transporter 2 (GlyT-2). This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N2O4, with a molar mass of 412.52 g/mol. The compound features multiple functional groups, including methoxy and benzyloxy moieties, which are critical for its biological interactions.

This compound acts primarily as an antagonist for GlyT-2. This transporter is responsible for the reuptake of glycine, an important inhibitory neurotransmitter in the central nervous system. By inhibiting GlyT-2 with an IC50 value of 16 nM , this compound increases synaptic glycine levels, thereby enhancing inhibitory neurotransmission. Such modulation may have therapeutic implications for various neurological disorders where glycine dysregulation is implicated, such as schizophrenia and other neuropsychiatric conditions .

Pharmacological Implications

The pharmacological profile of this compound indicates its potential utility in treating conditions linked to glycine transporter dysfunction:

  • Schizophrenia : Increased glycine levels may improve symptoms associated with this disorder.
  • Neuropathic Pain : Modulating glycine levels can alter pain pathways.
  • Neurodegenerative Diseases : Potential applications in diseases like Alzheimer's by restoring neurotransmitter balance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the compound's structure influence its biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
ORG 25543Contains benzyloxy and dimethoxy groupsHigh-affinity GlyT-2 inhibitor
3C-BZSimilar functional groupsKnown for psychedelic effects
4-Methoxy-N,N-dimethylbenzamideLacks benzyloxy groupSimpler structure with different pharmacological implications

This table illustrates how specific structural elements contribute to the efficacy and selectivity of the compound against GlyT-2 .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • GlyT-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibits GlyT-2, leading to increased glycine concentrations in synaptic clefts. This was validated through binding assays and electrophysiological recordings.
  • PET Imaging Applications : Researchers have investigated radiolabeled versions of this compound for use in Positron Emission Tomography (PET) imaging to visualize GlyT-2 levels in vivo. Such imaging techniques could enhance diagnostic capabilities for neurological disorders .
  • Neuropharmacological Studies : Animal models have shown that administration of ORG 25543 leads to significant alterations in behavior consistent with enhanced inhibitory neurotransmission, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOBMASPXQBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415523
Record name ORG-25543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363628-88-0
Record name ORG-25543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.